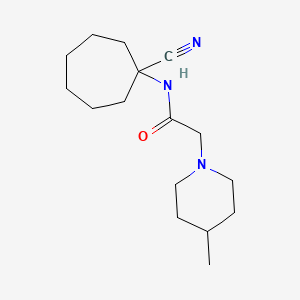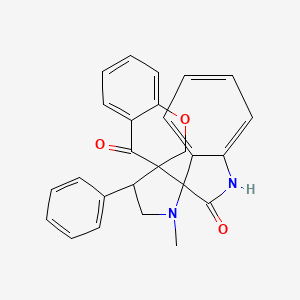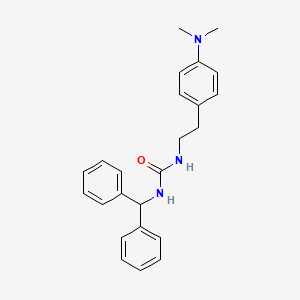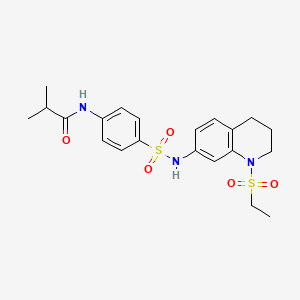
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) explores the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications. Although this does not directly mention N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide, the methodologies for creating compounds with potential biological activities offer insights into its possible applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
N-Acyliminium Ion Chemistry
Research by Ollero et al. (1999) discusses the synthesis of bi- and tricyclic lactams via N-acyliminium ion chemistry, providing a basis for the creation of structurally complex and biologically significant molecules. This type of synthetic pathway could be relevant for designing derivatives of the compound for specific scientific applications (Ollero, Mentink, Rutjes, Speckamp, & Hiemstra, 1999).
Tyrosinase Inhibition for Melanogenesis
Butt et al. (2019) synthesized novel bi-heterocyclic acetamides and evaluated their tyrosinase inhibition efficacy to address melanogenesis. This study illustrates the potential for compounds like this compound to serve in dermatological research and applications (Butt, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2019).
Antioxidant Activity
Chkirate et al. (2019) investigated pyrazole-acetamide derivatives for their antioxidant activities, highlighting the role of structural design in enhancing biological properties. Research like this suggests avenues for utilizing this compound in developing antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Synthesis of Heterocyclic Systems
Gouda et al. (2015) review the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, providing a comprehensive overview of methods and chemical reactivities for creating novel heterocyclic systems. Such synthetic strategies might be applicable to exploring the chemistry of this compound (Gouda, Sabah, Aljuhani, El-Gahani, El-Enazi, Al Enizi, & Al-Balawi, 2015).
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-14-6-10-19(11-7-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOUOJAPFGONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol](/img/structure/B2572616.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2572619.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2572620.png)



![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B2572625.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2572626.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)
